Home > Products > Screening Compounds P108588 > 9-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one
9-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one -

9-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

Catalog Number: EVT-5417253
CAS Number:
Molecular Formula: C15H25N5O
Molecular Weight: 291.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-(4-Bromophenyl){1′-[(2,4-Dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-Ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. This compound exhibits potent antiviral effects against HIV-1 by blocking the binding of chemokines like MIP-1α and RANTES to the CCR5 receptor. []

Relevance: While structurally different from 9-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one, Sch-C is discussed alongside other CCR5 antagonists, suggesting potential research interest in compounds targeting the CCR5 receptor. Exploring diverse chemical scaffolds that interact with CCR5, including those similar to the target compound, might be valuable for developing novel therapeutics. [] ()

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Similar to Sch-C, Sch-D acts as a noncompetitive allosteric antagonist of the CCR5 receptor and demonstrates potent antiviral activity against HIV-1. It also blocks the binding of chemokines like MIP-1α and RANTES to CCR5. []

Relevance: Sch-D, like Sch-C, highlights the significance of CCR5 antagonism in HIV-1 treatment. Investigating compounds with structural similarities to 9-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one, particularly those with nitrogen-containing heterocycles, might uncover novel CCR5 modulators with therapeutic potential. [] ()

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857, also known as maraviroc, is a CCR5 antagonist that inhibits HIV-1 entry into cells. It effectively blocks the binding of chemokines to the CCR5 receptor, thus preventing viral fusion and entry. []

Relevance: UK-427,857 emphasizes the therapeutic potential of CCR5 antagonists. Despite its structural differences from 9-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one, its presence in this context suggests a possible research focus on identifying and developing new CCR5 modulators. [] ()

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 acts as a non-competitive antagonist of the CCR5 receptor and inhibits HIV-1 replication by preventing chemokine binding to the receptor. []

Relevance: The mention of TAK779 alongside 9-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one in the context of CCR5 antagonists suggests a broader interest in compounds targeting this receptor. Although structurally distinct, exploring diverse chemical classes, including those featuring spirocyclic systems like the target compound, might reveal promising leads for drug development. [] ()

(S)-N-([1,1′-Biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide ([3H]-BBAC)

Compound Description: [3H]-BBAC serves as a radioligand for studying the orexin receptors, OX1R and OX2R, which are involved in regulating sleep-wake cycles. []

Relevance: [3H]-BBAC shares the presence of an imidazole ring system with 9-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one. This structural similarity, along with its application in studying receptors related to neurological functions, highlights the potential pharmacological relevance of compounds containing this motif. Further investigation of compounds similar to 9-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one might reveal novel activities related to neurological pathways. [] ()

(2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one (IPSU)

Compound Description: IPSU is a selective antagonist of the orexin receptor OX2R, involved in sleep-wake regulation. []

Relevance: IPSU possesses a spiro[5.5]undecane core structure, identical to 9-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one. This shared structural feature underscores the potential of spirocyclic scaffolds in medicinal chemistry, particularly in targeting neurological receptors. Examining variations of the spiro[5.5]undecane framework, including those with modifications similar to the target compound, might lead to the discovery of new compounds with improved pharmacological profiles for treating sleep disorders or other conditions related to orexin receptor activity. [] ()

Properties

Product Name

9-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

IUPAC Name

9-[(1-ethylimidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

Molecular Formula

C15H25N5O

Molecular Weight

291.39 g/mol

InChI

InChI=1S/C15H25N5O/c1-3-20-11-7-16-13(20)12-19-8-4-15(5-9-19)14(21)17-6-10-18(15)2/h7,11H,3-6,8-10,12H2,1-2H3,(H,17,21)

InChI Key

WNAKDWFHKCLNEG-UHFFFAOYSA-N

SMILES

CCN1C=CN=C1CN2CCC3(CC2)C(=O)NCCN3C

Canonical SMILES

CCN1C=CN=C1CN2CCC3(CC2)C(=O)NCCN3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.